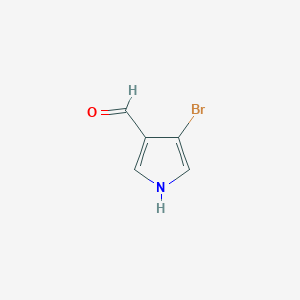
4-bromo-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-1H-pyrrole-3-carbaldehyde is a research chemical with the molecular formula C5H4BrNO and a molecular weight of 174 g/mol . It is a useful compound for a variety of research applications .
Synthesis Analysis
The synthesis of pyrrole derivatives, including 4-bromo-1H-pyrrole-3-carbaldehyde, can be achieved through various methods. One such method involves a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated Ar/HetAr/indolyl-imines, followed by IBX-mediated oxidative aromatization .Molecular Structure Analysis
The molecular structure of 4-bromo-1H-pyrrole-3-carbaldehyde consists of a pyrrole ring with a bromine atom at the 4th position and a carbaldehyde group at the 3rd position .Physical And Chemical Properties Analysis
4-Bromo-1H-pyrrole-3-carbaldehyde is a white to yellow or red solid . It has a molecular weight of 174 g/mol .Applications De Recherche Scientifique
Multicomponent Reactions
4-bromo-1H-pyrrole-3-carbaldehyde can be used in multicomponent reactions (MCRs). MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
Synthesis of Biologically Active Structures
4-bromo-1H-pyrrole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . These structures include carbazole, triazole, pyrazole, pyrimidine, quinoline, and imidazole derivatives .
Synthesis of N-Arylpyrrole-3-carbaldehydes
An efficient sequential multi-component method for the synthesis of N-arylpyrrole-3-carbaldehydes has been developed . This reaction involved a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated Ar/HetAr/indolyl-imines, followed by IBX-mediated oxidative aromatization in one-pot operation .
Synthesis of Diverse Bioactive Fused Heterocyclic Scaffolds
The practical utility of this procedure is shown at gram-scale and the synthesis of diverse bioactive fused heterocyclic scaffolds such as pyrroloquinoline, pyrrolo-oxadiazole, dihydro pyrroloquinoline, and pyrrolo-phenanthridine .
Synthesis of Chlorfenapyr
The title compound is a key intermediate for the synthesis of chlorfenapyr, a commonly used pesticide with low toxicity . It is of good significance to promote the scale production of chlorfenapyr .
Synthesis of Functionalized Pyrroles
Functionalized pyrroles have shown wide applications in agrochemicals and flavor components, dyes, and functionalized materials . The synthesis of C3-functionalized pyrroles is probably the most difficult task and required a special strategy .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s worth noting that related compounds, such as 1h-indole-3-carbaldehyde derivatives, are known to be efficient chemical precursors for generating biologically active structures .
Mode of Action
It has been explored as a key building block for a post-ugi assembly of azepino . This suggests that the compound may interact with its targets through a multicomponent reaction (MCR), which offers access to complex molecules .
Biochemical Pathways
The compound’s role in multicomponent reactions suggests that it may influence a variety of biochemical pathways, depending on the specific targets and the context of the reaction .
Result of Action
Its role in the synthesis of complex molecules suggests that it may have significant effects at the molecular level .
Propriétés
IUPAC Name |
4-bromo-1H-pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-2-7-1-4(5)3-8/h1-3,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPHTZOJAYSPYBS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)Br)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1H-pyrrole-3-carbaldehyde | |
CAS RN |
1378850-57-7 |
Source


|
| Record name | 4-bromo-1H-pyrrole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2397375.png)
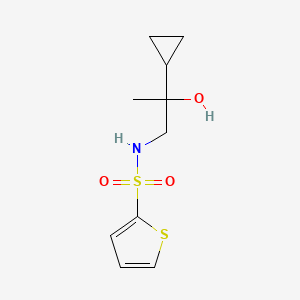
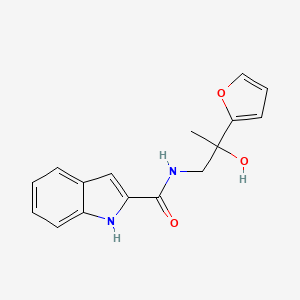
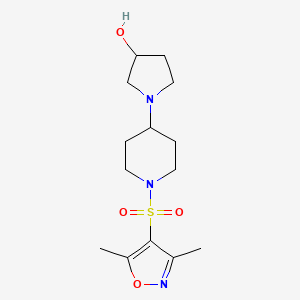

![N-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2397384.png)
![2-[(4,4,4-Trifluoro-3-oxobut-1-en-1-yl)amino]benzoic acid](/img/structure/B2397387.png)

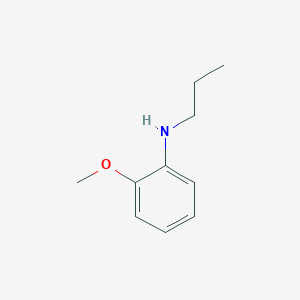

![5,5-Difluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B2397395.png)
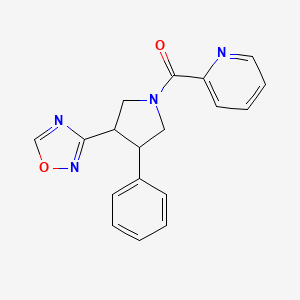
![3-hydroxy-3-(thiophen-2-yl)-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2397397.png)
